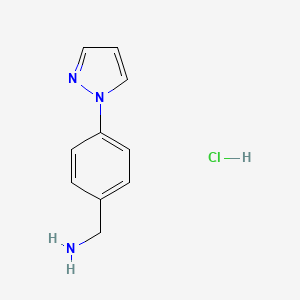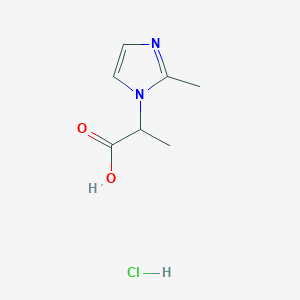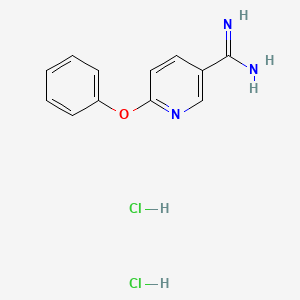
5-氯-1,2,3,4-四氢异喹啉盐酸盐
描述
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a useful research compound. Its molecular formula is C9H11Cl2N and its molecular weight is 204.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
5-氯-1,2,3,4-四氢异喹啉盐酸盐属于1,2,3,4-四氢异喹啉类 (THIQ),它是多种天然产物和治疗先导化合物的关键结构单元 . 基于THIQ的天然和合成化合物对多种感染性病原体和神经退行性疾病具有不同的生物活性 .
生物活性及SAR研究
由于THIQ杂环骨架具有多种生物活性,它在科学界引起了广泛关注。 这导致了具有强大生物活性的新型THIQ类似物的开发 . 这些类似物的结构-活性关系 (SAR) 及其作用机制是目前研究的热点 .
多组分反应
已报道了近年来通过多组分反应对四氢异喹啉进行C(1)官能化的进展 . 这些反应提高了产物的原子经济性、选择性和产率,因此在可持续合成方法工具箱中占据中心地位 .
不对称催化
N-苄基THIQs已知具有抗神经炎作用 . 除此之外,THIQ衍生物在不对称催化中作为手性支架具有广泛的应用 .
分子对接
分子对接是分子生物学、计算结构生物学、计算机辅助药物设计和药理基因组学领域中不可或缺的工具 . 包括5-氯-1,2,3,4-四氢异喹啉盐酸盐在内的THIQ衍生物可用于分子对接研究。
生物碱合成
1,2,3,4-四氢异喹啉是多种生物碱和生物活性分子的关键片段 . C(1)取代的THIQs,如5-氯-1,2,3,4-四氢异喹啉盐酸盐,可以作为显示多种生物活性的各种生物碱的前体 .
作用机制
Target of Action
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets through various mechanisms, including isomerization of iminium intermediates .
Biochemical Pathways
Thiq derivatives are known to influence a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
生化分析
Biochemical Properties
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a role in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in neurotransmitter synthesis and degradation, potentially affecting the levels of neurotransmitters in the brain. Additionally, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride may bind to specific receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .
Cellular Effects
The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride on various cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can impact the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects through various mechanisms. It may bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This compound can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions result in alterations in cellular function and behavior, highlighting the importance of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride in biochemical research .
Temporal Effects in Laboratory Settings
The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can change over time in laboratory settings. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride remains stable under specific storage conditions but may degrade over time when exposed to light or heat. Long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating neurotransmitter levels or enhancing cognitive function. Higher doses can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Understanding the dosage-dependent effects of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is essential for its safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. For example, it may inhibit or activate enzymes involved in the synthesis or degradation of neurotransmitters, thereby modulating their levels in the brain. Understanding the metabolic pathways of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is crucial for elucidating its biochemical effects .
Transport and Distribution
The transport and distribution of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Additionally, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can accumulate in certain cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in research and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, 5-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride may localize to the mitochondria, where it can influence cellular energy production and metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its biochemical effects and potential therapeutic uses .
属性
IUPAC Name |
5-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVFLDYXWYXNIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70662876 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799274-05-8 | |
| Record name | 5-Chloro-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70662876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[4,6-Dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine](/img/structure/B1419657.png)
![(1R,5S)-6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419658.png)
![2-Methyl-5-(piperidin-4-yloxy)benzo[D]thiazole](/img/structure/B1419659.png)



![methyl 5-(4-bromophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1419665.png)
![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazineethanol hydrochloride](/img/structure/B1419666.png)
![trans-6-(Trifluoromethyl)-3-azabicyclo[3.1.0]-hexane hydrochloride](/img/structure/B1419670.png)

![2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419672.png)
